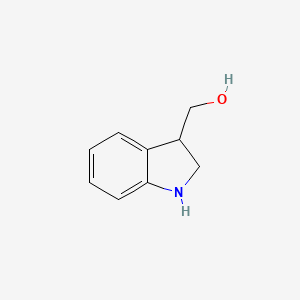

(Indolin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVFBUDYUADYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Indolin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

One-Dimensional (1D) NMR: ¹H and ¹³C Analyses

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer primary insights into the molecular structure of (Indolin-3-yl)methanol and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet), and integration values in ¹H NMR spectra reveal the electronic environment and connectivity of protons. Similarly, ¹³C NMR spectra provide information on the number and types of carbon atoms present in the molecule. rsc.orgresearchgate.netmdpi.com

For instance, in the ¹H NMR spectrum of a substituted indole (B1671886) derivative, specific signals can be assigned to the aromatic protons on the benzene (B151609) ring, the protons on the indoline (B122111) ring, and the methanol (B129727) substituent. rsc.org The coupling constants (J values) between adjacent protons provide valuable data on the dihedral angles and thus the conformation of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indole Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0-7.8 | 110-138 |

| Indoline CH | 2.5-3.5 | 20-40 |

| Methanol CH₂ | 3.5-4.5 | 50-65 |

| NH | 7.5-8.5 | - |

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, NOESY for Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for establishing detailed connectivity and stereochemical relationships. mdpi.comsigmaaldrich.comsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comuibk.ac.at Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing out the spin systems within the indoline ring and any alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). youtube.comuibk.ac.at Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing a definitive C-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comuibk.ac.at HMBC is instrumental in piecing together the molecular skeleton by connecting different spin systems, for example, linking the methanol group to the indoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. uibk.ac.atnih.gov Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled through bonds. This is particularly valuable for elucidating the stereochemistry and conformation of (Indolin-3-yl)methanol derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of the elemental formula of (Indolin-3-yl)methanol (C₉H₁₁NO, exact mass: 149.08406 Da) and its derivatives. chemrxiv.org By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can confidently confirm the molecular formula of a newly synthesized or isolated compound. libretexts.orgnih.gov

Table 2: HRMS Data for (Indolin-3-yl)methanol

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Calculated Exact Mass | 149.08406 Da |

| Monoisotopic Mass | 149.08406 Da |

Data sourced from PubChem CID 22392033. chemrxiv.org

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to confirm the structure of a molecule through the analysis of its fragmentation pattern. tutorchase.comnih.gov When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. miamioh.edu

For (Indolin-3-yl)methanol and its derivatives, common fragmentation pathways often involve the loss of the hydroxyl group, cleavage of the bond between the methanol group and the indoline ring, and fragmentation of the indoline ring itself. For instance, the loss of a water molecule (18 Da) is a common fragmentation for alcohols. tutorchase.com Analysis of these fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) can provide definitive structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netmdpi.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. nih.gov In the IR spectrum of (Indolin-3-yl)methanol, one would expect to see characteristic absorption bands for the N-H stretch of the indoline ring (around 3300-3500 cm⁻¹), the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For (Indolin-3-yl)methanol, Raman spectroscopy can be useful for characterizing the vibrations of the aromatic ring and the carbon skeleton.

By combining the data from these advanced spectroscopic and analytical techniques, chemists can achieve a comprehensive and unambiguous structural elucidation of (Indolin-3-yl)methanol and its diverse derivatives.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This technique provides precise information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. For derivatives of (Indolin-3-yl)methanol, single-crystal X-ray diffraction is indispensable for validating molecular structures proposed by other spectroscopic means and for establishing the exact spatial arrangement of atoms, including the stereochemistry at the C3 position of the indoline ring.

The process involves irradiating a single crystal of a compound with an X-ray beam. The resulting diffraction pattern is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, which is then interpreted to build a molecular model.

The crystallographic data obtained includes the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal, and the space group, which describes the symmetry elements of the crystal lattice. This information is fundamental to solving the crystal structure and is unique to the specific crystalline form of the compound.

Table 1: Representative Crystallographic Data for Indole and Indoline Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone | C19H17NO | Triclinic | P-1 | a = 9.4014(5) Å, b = 9.8347(4) Å, c = 10.0318(5) Å, α = 62.821(3)°, β = 85.539(3)°, γ = 65.262(3)° | researchgate.net |

| 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile | C31H22N4O4 | Monoclinic | P21/n | a = 13.0401(5) Å, b = 14.9139(6) Å, c = 13.7161(5) Å, β = 112.603(2)° | researchgate.net |

| 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol (B145695) monosolvate | C28H23FN4O·C2H6O | Triclinic | P-1 | a = 10.1287(4) Å, b = 11.2372(5) Å, c = 12.9118(5) Å, α = 70.098(2)°, β = 87.218(2)°, γ = 79.528(2)° | nih.gov |

| Indole-3-carbinol | C9H9NO | Orthorhombic | P21/c | a = 11.391(2) Å, b = 19.344(4) Å, c = 10.150(2) Å, β = 90° | nih.gov |

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

When a molecule is chiral, meaning it is non-superimposable on its mirror image, it interacts differently with left and right circularly polarized light. This differential interaction gives rise to the phenomena of Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), which are powerful, non-destructive techniques for assessing the chirality and determining the absolute configuration of molecules like (Indolin-3-yl)methanol. wikipedia.org

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. mdpi.com An ECD spectrum consists of positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions of the chromophores within the chiral molecule. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore. For (Indolin-3-yl)methanol, the chromophore is the indoline ring system. The stereocenter at C3 perturbs the electronic transitions of this chromophore, resulting in a characteristic ECD spectrum. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)- or (S)-(Indolin-3-yl)methanol), the absolute configuration can be confidently assigned. researchgate.net The intensity of the ECD signal is also directly proportional to the enantiomeric excess of the sample, making it a valuable tool for determining enantiopurity. nih.gov

Optical Rotatory Dispersion (ORD) measures the variation of the specific rotation of a chiral compound with the wavelength of plane-polarized light. wikipedia.org An ORD curve shows how the angle of rotation changes across a range of wavelengths. In the region of an electronic absorption band, the ORD curve exhibits a characteristic peak and trough, which is also referred to as a Cotton effect. The shape of the ORD curve (i.e., whether the peak is at a longer or shorter wavelength than the trough) is directly related to the absolute configuration of the molecule. While ECD is often preferred due to its simpler interpretation (one peak per transition), ORD can provide complementary information and is historically a foundational chiroptical technique. nih.gov

For chiral derivatives of (Indolin-3-yl)methanol, these techniques are crucial. The ECD spectrum of one enantiomer will be a mirror image of the other. mdpi.com For example, if the (S)-enantiomer exhibits a positive Cotton effect at a certain wavelength, the (R)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This relationship is fundamental for assigning absolute configuration and for quality control in asymmetric synthesis.

Table 2: Representative Chiroptical Data for a Chiral Indole Alkaloid This table illustrates the type of data obtained from ECD analysis. The signs and wavelengths of Cotton effects are key identifiers for a specific enantiomer.

| Compound | Solvent | ECD Cotton Effects (λ [nm] (Δε)) | Assigned Absolute Configuration | Reference |

|---|---|---|---|---|

| (Z)-Coscinamide D | Methanol | 225 (+15.2), 250 (-8.5), 310 (+3.1) | Based on experimental and calculated spectra | researchgate.net |

| Sohiracillinone (Naphthalenone Derivative) | Methanol | 218 (+10.5), 245 (-5.0), 280 (+2.5), 330 (-1.8) | (S) | researchgate.net |

| (R)-(2-methylphenyl)(phenyl)methanol | Methanol | ~220 (+), ~260 (-) | (R) | mdpi.com |

Computational and Theoretical Investigations of Indolin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of (Indolin-3-yl)methanol at the atomic level. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of computational chemistry for its balance of accuracy and computational cost. For (Indolin-3-yl)methanol, DFT calculations are employed to determine its most stable three-dimensional shape, a process known as geometry optimization.

The process typically involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common combinations for organic molecules include the B3LYP functional with basis sets like 6-31G(d) or larger ones such as 6-311++G(d,p) for higher accuracy. researchgate.netnih.gov The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found, representing the molecule's equilibrium geometry.

From a single geometry optimization, a wealth of information is obtained. This includes the total electronic energy, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. While specific DFT calculation results for (Indolin-3-yl)methanol are not extensively published, a typical output would resemble the data presented in the table below, providing a foundational dataset for all further computational analyses. nih.govresearchgate.net

Table 1: Representative Predicted Geometric Parameters for (Indolin-3-yl)methanol from a DFT Geometry Optimization (Note: These values are illustrative examples of typical DFT outputs and are not from a published study on this specific molecule.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N (indoline ring) | 1.45 Å |

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Length | C3-C(methanol) | 1.54 Å |

| Bond Length | C-O (methanol) | 1.43 Å |

| Bond Angle | C-N-C (indoline ring) | 112.0° |

| Bond Angle | C3-C(methanol)-O | 111.5° |

| Dihedral Angle | H-O-C-C3 | 180.0° (anti) / 60.0° (gauche) |

Conformational Analysis and Potential Energy Surfaces

(Indolin-3-yl)methanol possesses conformational flexibility, primarily due to the rotation around the single bond connecting the indoline (B122111) ring (at C3) and the hydroxymethyl group (-CH₂OH). Different spatial arrangements of these atoms are called conformers or rotamers. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. researchgate.netnih.gov

Computational methods can systematically explore the potential energy surface (PES) of the molecule. This is often done by performing a series of constrained geometry optimizations where a specific dihedral angle (e.g., the N-C3-C-O angle) is fixed at various values (e.g., every 15 degrees from 0° to 360°). Plotting the resulting energy at each angle generates a one-dimensional potential energy scan. The minima on this plot correspond to stable conformers (e.g., gauche and anti conformations), while the maxima represent the transition states and thus the energy barriers to rotation. researchgate.net This analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them, which has implications for its interaction with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental measurements, aiding in structure elucidation and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for verifying chemical structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-DFT), is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govd-nb.inforsc.org These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com The accuracy of these predictions can be high enough to distinguish between different isomers or conformers. d-nb.info

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for (Indolin-3-yl)methanol (Note: These values are illustrative examples of typical GIAO-DFT outputs and are not from a published study on this specific molecule.)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H | ~4.5 - 5.5 |

| ¹H | Aromatic (C4-C7) | ~6.7 - 7.2 |

| ¹H | O-H | ~1.5 - 2.5 |

| ¹³C | Aromatic | ~110 - 150 |

| ¹³C | C3 | ~40 - 50 |

| ¹³C | -CH₂OH | ~60 - 70 |

Vibrational Frequencies: After a geometry optimization finds a stable structure, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational frequencies correspond to the fundamental modes of molecular motion (stretches, bends, torsions) that are active in infrared (IR) and Raman spectroscopy. nih.gov Comparing the calculated vibrational spectrum with an experimental one is a common method for confirming the identity and purity of a synthesized compound. Scaling factors are often applied to the calculated frequencies to better match experimental values, correcting for approximations in the computational method and the neglect of anharmonicity. mdpi.comscirp.org

Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups in (Indolin-3-yl)methanol (Note: These values are illustrative examples of typical DFT outputs and are not from a published study on this specific molecule.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indoline Amine | ~3400 |

| O-H Stretch | Alcohol | ~3650 (free), ~3400 (H-bonded) |

| C-H Stretch | Aromatic | ~3050 - 3100 |

| C-H Stretch | Aliphatic | ~2850 - 2960 |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 |

| C-O Stretch | Alcohol | ~1050 |

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static, time-independent picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, especially in a condensed phase like a solution. MD simulations model a system of multiple molecules (the solute and the surrounding solvent) over time by solving Newton's equations of motion. mdpi.com

Solvent Effects and Intermolecular Interactions

The behavior of (Indolin-3-yl)methanol in a real-world system is heavily influenced by its environment, particularly the solvent. MD simulations explicitly model the solvent molecules (e.g., water, methanol (B129727), or DMSO), allowing for a detailed investigation of solute-solvent interactions. ed.ac.uk Key interactions for (Indolin-3-yl)methanol would include hydrogen bonds between its -OH and -NH groups and polar solvent molecules.

The strength and structure of these interactions are often analyzed using tools like the Radial Distribution Function (RDF). An RDF for the distance between the alcohol's oxygen atom and the solvent's hydrogen atoms, for example, would reveal the average distance and ordering of the solvent shell around the functional group. nih.gov These simulations provide insight into how the solvent stabilizes the solute and influences its properties. researchgate.net

Conformational Dynamics in Solution

MD simulations also reveal how the molecule's conformation changes over time in a solution. Unlike the static picture from a PES scan, MD shows the dynamic equilibrium between different conformers. nih.gov For (Indolin-3-yl)methanol, a simulation could track the dihedral angle of the methanol group, showing how it rotates and flexes due to thermal energy and interactions with the solvent. It can also model the puckering of the five-membered indoline ring. This provides a more realistic understanding of the molecule's flexibility and the range of shapes it adopts in solution, which is critical for processes like receptor binding or chemical reactions.

Strategic Applications of Indolin 3 Yl Methanol in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Chemical Synthesis

(Indolin-3-yl)methanol, a derivative of the indole (B1671886) scaffold, has emerged as a crucial building block in the field of organic synthesis. Its unique structural features and reactivity allow for the construction of intricate molecular architectures, including the core structures of natural products and a wide array of nitrogen-containing heterocyclic systems.

Construction of Natural Product Cores and Analogs

The indoline (B122111) core is a prevalent motif in numerous biologically active natural products. (Indolin-3-yl)methanol serves as a valuable precursor for the synthesis of these complex molecules and their analogs. The functionalized side chain of (indolin-3-yl)methanol provides a reactive handle for various chemical transformations, enabling chemists to elaborate the core structure and introduce molecular diversity. This approach is instrumental in creating libraries of natural product-like compounds for biological screening and drug discovery programs.

Synthesis of Nitrogen-Containing Heterocycles

(Indolin-3-yl)methanol is a key starting material for the synthesis of a diverse range of nitrogen-containing heterocycles. nih.govorganic-chemistry.orgpitt.edufrontiersin.org These structural motifs are of significant interest due to their widespread presence in pharmaceuticals, agrochemicals, and functional materials. frontiersin.org The reactivity of the hydroxyl group and the indoline ring allows for various cyclization strategies, leading to the formation of fused and spirocyclic heterocyclic systems.

For instance, dehydrative cyclization reactions of (indolin-3-yl)methanol derivatives can yield various nitrogen-containing heterocycles under mild, metal-catalyzed conditions. pitt.edu Additionally, it can participate in multi-component reactions to assemble complex heterocyclic frameworks in a single step. One notable example is the catalytic asymmetric formal [3+3] cycloaddition of an azomethine ylide with 3-indolylmethanol, which constructs a chiral six-membered piperidine (B6355638) framework. nih.gov This method efficiently produces structurally diverse spiro[indoline-3,4'-pyridoindoles] with high yields and excellent enantioselectivities. nih.gov

The synthesis of various nitrogen-containing heterocycles starting from indolyl or indolinyl precursors is a testament to the versatility of this scaffold. These methods include the formation of imidazolidines and imidazolidinones from aziridines, and the synthesis of 1,2,3-triazoles through click reactions. frontiersin.org Greener synthesis approaches utilizing water as a solvent have also been developed for producing various heterocyclic compounds, such as polysubstituted pyrroles and spiro[indoline-3,7,9-pyrrolo[1–c]imidazole]-6,9-carbonitrile derivatives. mdpi.com

Role in Medicinal Chemistry Research as a Scaffold Precursor

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have shown a remarkable breadth of biological activities. nih.govmdpi.comresearchgate.net (Indolin-3-yl)methanol, as a direct precursor to a multitude of indole-based structures, plays a pivotal role in the design and synthesis of novel therapeutic agents. nih.govmdpi.comnih.gov Its utility lies in its capacity to be readily modified, allowing for the systematic exploration of structure-activity relationships.

Design and Synthesis of Ligands for Molecular Targets

The chemical tractability of (Indolin-3-yl)methanol makes it an ideal starting point for the rational design and synthesis of ligands that can interact with specific biological targets. mdpi.com By strategically modifying the core structure and its substituents, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects.

For example, indole-based compounds have been designed as inhibitors of HIV-1 fusion by targeting the gp41 protein. nih.gov These efforts have led to the development of potent low molecular weight fusion inhibitors. nih.gov In another area, indol-3-ylglyoxylamide derivatives have been synthesized and evaluated for their potential as antiproliferative agents, with some compounds showing significant activity against various cancer cell lines. nih.gov Furthermore, derivatives of (indolin-3-yl)methanol have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. rsc.org

Structure-Activity Relationship (SAR) Studies from a Chemical Modularity Perspective

The modular nature of syntheses starting from (Indolin-3-yl)methanol is highly advantageous for conducting systematic structure-activity relationship (SAR) studies. By varying the substituents on the aromatic ring, the nitrogen atom, and the hydroxymethyl side chain, researchers can probe the specific interactions between the ligand and its biological target. This iterative process of design, synthesis, and biological evaluation is crucial for optimizing lead compounds and developing new drugs.

A clear example of this is the optimization of indole-containing compounds as HIV-1 fusion inhibitors. nih.gov SAR studies on the basic scaffold helped to define the importance of molecular shape and contact surface area for biological activity. nih.gov By synthesizing and testing a series of analogs with different linkages and substitutions, researchers were able to identify compounds with submicromolar activity against both cell-cell and virus-cell fusion. nih.gov

Applications in Catalysis and Asymmetric Synthesis

In recent years, (Indolin-3-yl)methanol and its derivatives have found increasing application in the field of catalysis, particularly in asymmetric synthesis. The development of catalytic enantioselective methods is of paramount importance for the production of single-enantiomer drugs and other chiral molecules.

(Indolin-3-yl)methanol can be used to generate electrophilic intermediates in situ under acidic conditions. sioc-journal.cn These intermediates can then be attacked by various nucleophiles in the presence of a chiral catalyst to afford enantioenriched 3-substituted indole derivatives. sioc-journal.cn Chiral Brønsted acids have proven to be effective catalysts for the enantioselective reduction of 3H-indoles, providing a metal-free pathway to optically active indolines with high enantioselectivities. organic-chemistry.org

Furthermore, chiral phosphoric acids have been successfully employed to catalyze the asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality. researchgate.net These reactions proceed with high yields and excellent diastereo- and enantioselectivity. researchgate.net The development of such catalytic asymmetric reactions represents a significant advancement in the synthesis of complex, chiral indole-containing molecules.

Integration into Functional Materials and Polymers

(Indolin-3-yl)methanol is a bifunctional molecule whose unique structure makes it a valuable building block for advanced functional materials and polymers. The compound features a reactive primary alcohol (-CH2OH) group and an electron-rich indoline heterocyclic system. The alcohol moiety provides a convenient handle for covalent incorporation into polymer chains through various polymerization techniques. Simultaneously, the indoline core, a hydrogenated analogue of indole, imparts specific electronic and photophysical properties to the resulting materials, making it a target for applications in materials science. Indole-containing frameworks are recognized as privileged structural motifs in functional materials, and by extension, the indoline structure is of significant interest. acs.org

Precursor for Advanced Polymeric Systems

The chemical architecture of (Indolin-3-yl)methanol allows it to function as a versatile monomer or a modifying agent in the synthesis of advanced polymeric systems. Its primary alcohol group is amenable to standard polymerization reactions, enabling the creation of polymers where the functional indoline unit is either integrated into the main chain or appended as a pendant group.

As a monomer, (Indolin-3-yl)methanol can participate in step-growth polymerization reactions. For instance, condensation with dicarboxylic acids or their derivatives would yield polyesters containing the indoline moiety in the polymer backbone. Similarly, reaction with diisocyanates could produce polyurethanes. These approaches allow for the systematic incorporation of the indoline unit, potentially influencing the thermal, mechanical, and optical properties of the final polymer.

Alternatively, the indoline moiety can be attached as a side chain to a pre-formed polymer. This strategy allows for the modification of existing polymers, tailoring their properties for specific applications. The indoline group's electronic characteristics can be harnessed to create materials with specialized functions, such as charge-transporting layers or materials with tunable refractive indices. While specific examples of polymers derived directly from (Indolin-3-yl)methanol are not extensively documented in dedicated studies, its potential is inferred from the well-established reactivity of its functional groups.

Table 1: Potential Polymerization Pathways for (Indolin-3-yl)methanol

| Polymerization Type | Co-monomer/Reagent Example | Resulting Polymer Class | Role of (Indolin-3-yl)methanol |

| Step-Growth (Polyesterification) | Adipic acid | Polyester | Diol (Monomer in main chain) |

| Step-Growth (Polyurethane Synthesis) | Toluene diisocyanate (TDI) | Polyurethane | Diol (Monomer in main chain) |

| Step-Growth (Polyether Synthesis) | 1,4-Dibromobutane | Polyether | Diol (Monomer in main chain) |

| Polymer Modification | Poly(acrylic chloride) | Acrylic Polymer | Pendant Group Modifier |

Components in Optoelectronic Materials

The indoline scaffold is an attractive component for optoelectronic materials due to its electron-donating nature and its role in forming highly fluorescent and charge-transporting molecules. Research into related indole and indoline derivatives has demonstrated their significant potential in devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

In the field of OLEDs, the incorporation of indoline-based structures is a promising strategy for developing efficient emitters. For example, spiro[furan-2,2′-indoline]-3′,5-dione derivatives, which can be synthesized from indole-based precursors, have been shown to be promising candidates for organic optoelectronics. acs.org These molecules exhibit a highly twisted structure that effectively suppresses the tight packing between molecules, a feature known to improve the performance of OLED materials. acs.org Specific derivatives display blue or green fluorescence, with some showing a distinct solvatochromic effect (a change in color depending on the solvent polarity). acs.org Furthermore, research on other fused-indole systems, such as benzophospholo[3,2-b]indoles, has revealed compounds with strong blue fluorescence and high quantum yields, reaching up to 75% in solution. nih.govbeilstein-journals.org Iridium(III) complexes featuring gem-dimethyl-1,2,4-triazolo[4,3-a]indole ligands have been developed as deep-blue phosphorescent emitters for OLEDs, achieving an external quantum efficiency (EQE) of up to 11.75% with CIE coordinates of (0.161, 0.117). acs.org

Indoline-based compounds have also been successfully employed as organic sensitizers in photoelectrochemical cells. A study on three different organic dyes (Dye 1, Dye 2, and Dye 3) based on an indoline donor group and a cyanoacrylic acid acceptor group demonstrated their effectiveness as sensitizers. icrc.ac.ir These dyes exhibited maximum absorption wavelengths ranging from 409 to 421 nm in solution and 421 to 440 nm when adsorbed onto a photoanode substrate. icrc.ac.ir The photovoltaic performance of these dyes resulted in power conversion efficiencies between 2.12% and 3.11%, highlighting the utility of the indoline core in solar energy applications. icrc.ac.ir

Table 2: Research Findings on Indoline/Indole Derivatives in Optoelectronics

| Compound Class | Application | Key Findings | Reference |

| Indoline-based Organic Dyes (Dye 1-3) | Dye-Sensitized Solar Cells (DSSC) | Absorption Max (on substrate): 421-440 nm; Power Conversion Efficiency: 2.12% - 3.11% | icrc.ac.ir |

| Benzophospholo[3,2-b]indole Derivatives | Organic Emitters | Blue fluorescence; Emission Max: 450 nm; Quantum Yield (Φ): up to 75% | nih.govbeilstein-journals.org |

| Spiro[furan-2,2′-indoline]-3′,5-dione | Organic Light-Emitting Diodes (OLED) | Blue or green emission; Twisted molecular structure suppresses molecular packing. | acs.org |

| Homoleptic Iridium(III) Carbene Complexes | Organic Light-Emitting Diodes (OLED) | Deep-blue emission (~435 nm); Max. External Quantum Efficiency (EQE): 11.75% | acs.org |

Biological Insights and Mechanistic Studies of Indolin 3 Yl Methanol Excluding Clinical/dosage/safety

Molecular-Level Interactions with Biomolecules

Direct studies on the molecular interactions of (Indolin-3-yl)methanol are not extensively documented. The following sections discuss the interactions of indoline (B122111) derivatives, providing a potential framework for the behavior of (Indolin-3-yl)methanol.

The indoline core is a versatile scaffold for the design of enzyme inhibitors. Research has shown that derivatives of indoline can modulate the activity of various enzymes, suggesting that (Indolin-3-yl)methanol could serve as a foundational structure for developing such inhibitors.

For instance, certain indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in the metabolism of arachidonic acid and associated with inflammation. An indoline derivative, compound 73 , demonstrated potent inhibition of both enzymes with IC₅₀ values in the sub-micromolar range. This inhibitory activity is attributed to the ability of the indoline scaffold to fit within the binding pockets of these enzymes.

Furthermore, derivatives of 3-hydroxy-3-ethynylindolin-2-one, which share a structural similarity with (Indolin-3-yl)methanol at the 3-position of the indoline ring, have been shown to inhibit Akt kinase (Protein Kinase B), a key enzyme in cell signaling pathways that promote survival and growth.

| Compound Class | Target Enzyme(s) | IC₅₀ (µM) | Reference |

| Indoline derivative | 5-Lipoxygenase (5-LOX) | 0.41 ± 0.01 | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | 0.43 ± 0.10 | nih.gov | |

| 3-hydroxy-3-ethynylindolin-2-one derivatives | Akt Kinase | 7.7 - 9.8 |

This table presents in vitro inhibitory activities of indoline derivatives against specific enzymes.

While a specific receptor binding profile for (Indolin-3-yl)methanol is not available, the indole (B1671886) and indoline moieties are present in compounds that interact with a variety of receptors. For example, indole derivatives have been developed as allosteric modulators of G-protein coupled receptors, such as the A₂B adenosine (B11128) receptor. These modulators can enhance the effects of endogenous agonists, offering a nuanced approach to receptor modulation.

The indoline structure is also a component of molecules targeting receptor tyrosine kinases (RTKs), which are crucial in cellular signaling and are often dysregulated in diseases like cancer. Derivatives have been designed to inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), key players in angiogenesis and tumor growth.

There is no direct evidence of (Indolin-3-yl)methanol interacting with nucleic acids. However, the broader class of indole compounds has been investigated for such interactions. For example, certain indole derivatives have been shown to target DNA topoisomerases, enzymes that are essential for DNA replication and transcription.

In terms of protein interactions, the indoline scaffold is a key feature in compounds designed to bind to specific protein targets. For instance, it is used in the development of ligands for the Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the cellular oxidative stress response.

In Vitro Cellular Pathway Investigation

Specific in vitro studies on the effects of (Indolin-3-yl)methanol on cellular pathways are not readily found in the literature. The information below is based on studies of its derivatives.

The cellular targets of indoline derivatives are diverse and reflect the versatility of this chemical scaffold. As mentioned, kinases such as PI3K and Akt are significant targets. Patent literature reveals that (Indolin-3-yl)methanol is used as a starting material for the synthesis of PI3Kα inhibitors. The PI3K/Akt pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism, and its inhibition is a major strategy in cancer therapy.

Other identified cellular targets for indole and indoline derivatives include:

Tubulin: Some indole compounds interfere with tubulin polymerization, a process essential for cell division, making them potential anti-cancer agents.

Histone Deacetylases (HDACs): These enzymes are involved in the epigenetic regulation of gene expression, and their inhibition by certain indole derivatives can lead to anti-tumor effects.

Given the targets identified for indoline derivatives, it can be inferred that these compounds can significantly impact various cell signaling cascades.

PI3K/Akt/mTOR Pathway: By inhibiting PI3K or Akt, indoline derivatives can downregulate this entire pathway, leading to decreased cell growth and proliferation and the induction of apoptosis.

Ras/Raf/MEK/ERK Pathway: As Ras proteins are crucial upstream activators of many signaling cascades, compounds targeting Ras or its effectors can have profound effects on cell signaling. Some indole derivatives have been investigated for their potential to modulate Ras-driven signaling.

NF-κB Signaling: The inhibition of 5-LOX by indoline derivatives can lead to the modulation of the NF-κB signaling pathway, which plays a key role in inflammation and immunity.

Biotransformation Pathways and Metabolite Identification (chemical transformations)

The biotransformation of (Indolin-3-yl)methanol involves several key chemical transformations, primarily centered around the indoline ring structure. The metabolic fate of this compound is influenced by enzymatic processes that alter its structure and, consequently, its biological activity.

The principal metabolic pathway for indoline-containing compounds is dehydrogenation, which results in the aromatization of the indoline ring to an indole structure. In the case of (Indolin-3-yl)methanol, this transformation yields Indole-3-methanol. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being identified as having high "aromatase" activity for this type of conversion. nih.gov

Once formed, Indole-3-methanol can undergo further metabolism. One significant pathway is the dimerization to 3,3'-diindolylmethane. foodb.ca This conversion is known to occur in biological systems. foodb.ca Additionally, the resulting indole metabolite can be a substrate for further P450-catalyzed reactions, such as hydroxylation. nih.gov

Another potential, though less specifically documented for this molecule, biotransformation pathway involves the oxidation of the methanol (B129727) group. General metabolic pathways for alcohols can involve enzymes like alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of an aldehyde and then a carboxylic acid.

The stability of these metabolites can be influenced by the physiological environment. For instance, Indole-3-methanol has been observed to be unstable in acidic conditions, leading to its conversion into other, less polar, unidentified substances. nih.gov

The table below summarizes the key biotransformation reactions of (Indolin-3-yl)methanol and its primary metabolite.

| Parent Compound | Transformation | Metabolite | Enzyme Family/Enzyme |

| (Indolin-3-yl)methanol | Dehydrogenation (Aromatization) | Indole-3-methanol | Cytochrome P450 (CYP3A4) nih.gov |

| Indole-3-methanol | Dimerization | 3,3'-diindolylmethane | Not Specified foodb.ca |

| Indole-3-methanol | Hydroxylation | Hydroxylated Indole-3-methanol derivatives | Cytochrome P450 nih.gov |

Future Directions and Emerging Research Avenues for Indolin 3 Yl Methanol

Development of Next-Generation Synthetic Technologies

The synthesis of indoline (B122111) derivatives is evolving from classical multi-step procedures towards more efficient, sustainable, and cost-effective methodologies. Future research will focus on refining these next-generation technologies to afford (Indolin-3-yl)methanol and its analogs with greater precision and environmental consideration. A key trend is the adoption of green chemistry principles, such as the use of biocompatible solvents and energy-efficient reaction conditions.

Recent advancements include the use of a blend of deep eutectic solvents (DES) and ultrasound irradiation to synthesize key intermediates for indolin-2-one derivatives, achieving yields as high as 95% in just one hour. mdpi.com This approach significantly improves upon conventional methods by enhancing reaction rates and yields while using environmentally benign solvents. mdpi.com Another innovative strategy involves the use of supported iridium catalysts for the green synthesis of related indole (B1671886) structures, utilizing methanol (B129727) as a sustainable C1 source. researchgate.net Such catalytic systems demonstrate high efficiency and selectivity, producing only water and hydrogen as byproducts, and offer a template for developing similar clean syntheses for indoline-based targets. researchgate.net

Table 1: Comparison of Synthetic Technologies for Indoline Derivatives

| Technology | Key Features | Reported Advantages | Potential for (Indolin-3-yl)methanol Synthesis | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted DES Synthesis | Use of deep eutectic solvents (DES) as green media; energy input via ultrasound. | High yields (up to 95%), drastic reduction in reaction time, cost-effectiveness, biocompatibility. | Adaptable for the synthesis of (Indolin-3-yl)methanol precursors, promoting sustainable production. | mdpi.com |

| Supported Iridium Catalysis | Heterogeneous catalysis using iridium supported on metal oxides. | Enables use of methanol as a green methylene (B1212753) bridge source, high chemoselectivity, catalyst is recoverable and reusable. | Offers a pathway for direct C-C bond formation on the indoline core using sustainable reagents. | researchgate.net |

| Palladium-Catalyzed Reactions | Homogeneous catalysis for functionalizing indolylmethyl acetates. | Allows for diverse functionalization at multiple positions (C1' or C3) on the indole skeleton. | Can be explored for the selective functionalization of (Indolin-3-yl)methanol derivatives. | nih.gov |

Exploration of Novel Reactivity and Catalytic Cycles

Beyond improving synthesis, a significant research frontier lies in discovering new reactions and catalytic cycles for the (Indolin-3-yl)methanol core. The unique electronic and steric properties of the indoline ring system suggest that it may participate in novel transformations not observed with its aromatic indole counterpart.

For instance, recent studies on the palladium-catalyzed reactions of N-protected indolylmethyl acetates revealed an unprecedented nucleophilic attack at the C3 position of the indole ring, competing with the expected reaction at the exocyclic methylene carbon (C1'). nih.gov The selectivity between these two pathways was found to be dependent on the nitrogen-protecting group and the phosphine (B1218219) ligand used, opening up avenues for regioselective functionalization. nih.gov Exploring similar catalytic systems with (Indolin-3-yl)methanol could unlock novel pathways for creating complex molecular scaffolds.

Furthermore, the development of catalytic systems that operate via hydrogen borrowing or transfer hydrogenation presents another exciting direction. Supported iridium catalysts have been shown to activate methanol to form a methylene bridge between two indole molecules in a cross-dehydrogenative coupling reaction. researchgate.net The mechanism involves the catalyst facilitating both the dehydrogenation of methanol to an intermediate formaldehyde (B43269) and the subsequent hydrogenation steps, showcasing a complex and efficient catalytic cycle. researchgate.net Applying such catalytic strategies to (Indolin-3-yl)methanol could lead to new methods for dimerization or for coupling with other nucleophiles.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules based on the (Indolin-3-yl)methanol framework. These computational tools can accelerate the design-make-test-analyze cycle of drug discovery and materials science by rapidly predicting properties and suggesting synthetic pathways. nih.gov

ML models can be trained on large datasets of chemical structures and their associated biological activities or physical properties to create predictive models. rsc.org For (Indolin-3-yl)methanol, this could involve developing quantitative structure-activity relationship (QSAR) models to predict the therapeutic potential of novel derivatives against specific biological targets. AI can also be used for de novo drug design, where algorithms generate novel molecular structures optimized for desired properties, using the (Indolin-3-yl)methanol scaffold as a starting fragment. mit.edu

Another key application is in computer-aided synthesis planning (CASP). nih.gov AI platforms can analyze the structure of a target (Indolin-3-yl)methanol derivative and propose the most efficient synthetic route from commercially available starting materials, potentially reducing the time and resources spent on chemical synthesis. nih.govku.ac.ae As these AI tools become more sophisticated, they will be indispensable for exploring the vast chemical space surrounding the indoline core. ieomsociety.org

Table 2: Potential Applications of AI/ML in (Indolin-3-yl)methanol Research

| AI/ML Application Area | Specific Tool/Technique | Potential Impact on (Indolin-3-yl)methanol Research | Reference |

|---|---|---|---|

| Predictive Modeling | Machine Learning (e.g., Random Forest, Neural Networks), QSAR | Predict biological activity, toxicity, and physicochemical properties of new derivatives, guiding selection of candidates for synthesis. | rsc.orgku.ac.ae |

| De Novo Design | Generative Models (e.g., GANs, VAEs) | Generate novel (Indolin-3-yl)methanol-based structures with optimized properties for specific therapeutic targets. | mit.edu |

| Synthesis Planning | Computer-Aided Synthesis Planning (CASP) | Propose efficient and cost-effective retrosynthetic routes to complex target molecules, accelerating the "make" phase of research. | nih.gov |

| Reaction Optimization | Bayesian Optimization, Active Learning | Systematically explore reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. | nih.gov |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for controlling chemical transformations and designing more efficient synthetic routes. The future of mechanistic studies for reactions involving (Indolin-3-yl)methanol will rely heavily on the synergy between advanced experimental techniques and high-level computational chemistry.

Quantum chemical calculations, such as Density Functional Theory (DFT), are becoming indispensable for rationalizing experimental outcomes. mdpi.com For example, DFT calculations were used to support the experimental observation of regioselectivity in the palladium-catalyzed functionalization of indolylmethyl acetates, providing insights into the stability of the proposed η³-indolyl-palladium intermediates. nih.gov This integrated approach allows researchers to visualize transition states, calculate activation energies, and understand the subtle electronic and steric factors that govern reaction pathways.

Similarly, DFT has been employed to validate the proposed mechanism of lipid peroxidation for bioactive indolin-2-one derivatives by correlating calculated bond dissociation energies (BDEs) and ionization potentials (IP) with experimental activity. mdpi.com Applying these integrated methods to study the reactivity of (Indolin-3-yl)methanol will provide unprecedented insight into its chemical behavior, enabling the rational design of new catalysts and reactions.

Table 3: Integrated Approaches for Mechanistic Studies

| Methodology | Description | Type of Insight Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Calculation of transition state energies, reaction intermediates, bond dissociation energies, and ionization potentials to rationalize reaction outcomes. | mdpi.comnih.gov |

| NMR Spectroscopy | Experimental technique used to observe local magnetic fields around atomic nuclei. | Structural elucidation of transient intermediates and final products; kinetic analysis of reaction progress. | mdpi.com |

| X-ray Crystallography | Experimental technique for determining the atomic and molecular structure of a crystal. | Unambiguous confirmation of the stereochemistry and constitution of reaction products. | researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Confirmation of elemental composition for intermediates and products, helping to piece together reaction pathways. | mdpi.com |

Expanding Applications in Niche Chemical and Biological Fields

While the indoline core is present in many bioactive compounds, future research will likely uncover novel applications for (Indolin-3-yl)methanol derivatives in more specialized areas of chemical and biological science. nih.govrsc.org The unique three-dimensional structure of the indoline ring makes it an attractive scaffold for developing probes and modulators for complex biological systems that are difficult to target with flat, aromatic molecules.

One emerging area is in agriculture. Related indolinylmethyl sulfonamides have been identified as having a strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat, which are involved in the response to the essential plant hormone abscisic acid. mdpi.com This suggests that derivatives of (Indolin-3-yl)methanol could be developed as plant growth regulators or agents to help crops withstand environmental stress.

Another promising field is the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Certain indolin-2-one derivatives have shown potent anti-inflammatory and analgesic activity with reduced ulcerogenic potential compared to the standard drug indomethacin. mdpi.com Molecular docking studies suggest these compounds effectively bind to the COX-2 enzyme. mdpi.com The (Indolin-3-yl)methanol scaffold could serve as a novel template for designing a new generation of selective COX-2 inhibitors with improved safety profiles. The continued exploration of this versatile molecule is certain to expand its utility into these and other unforeseen applications.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing (Indolin-3-yl)methanol derivatives?

- Methodology : Use mandelic acid as an organocatalyst in aqueous ethanol at room temperature to synthesize bis(indol-3-yl)methane derivatives. This method avoids harsh solvents and achieves high yields (≥85%) via a one-pot, three-component reaction. Reaction progress can be monitored via TLC or HPLC .

- Experimental Design : Vary catalyst loading (5–15 mol%) and reaction time (2–24 hrs) to optimize yield. Characterize products via / NMR and FT-IR for functional group verification.

Q. How can researchers characterize the structural purity of (Indolin-3-yl)methanol?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) to determine molecular geometry and hydrogen-bonding patterns. For example, SCXRD at 90 K with a Cu-Kα radiation source (λ = 1.54178 Å) resolves bond lengths (mean C–C = 0.002 Å) and crystallographic parameters (R factor < 0.05) .

- Data Analysis : Use software like SHELX or OLEX2 for structure refinement. Cross-validate with -NMR (δ 4.2–4.5 ppm for –CHOH) and HRMS (m/z calculated for CHNO: 147.0684).

Q. What analytical techniques are suitable for assessing (Indolin-3-yl)methanol stability under varying pH?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and incubating at 40°C for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify impurities using UV-Vis at λ = 254 nm .

- Contradiction Resolution : If instability is observed at acidic pH, consider derivatization (e.g., acetylation) to enhance stability.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (Indolin-3-yl)methanol in nucleophilic substitutions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic sites (e.g., hydroxyl group). Compare activation energies (ΔG) for proposed reaction pathways .

- Data Interpretation : Use Gaussian or ORCA software. Validate predictions with kinetic studies (e.g., Arrhenius plots for temperature-dependent rate constants).

Q. What strategies resolve contradictions in bioactivity data for (Indolin-3-yl)methanol analogs?

- Case Study : If enzyme inhibition assays (e.g., against COX-2) show variability, validate via orthogonal methods like surface plasmon resonance (SPR) to measure binding affinity (K) or molecular docking (AutoDock Vina) to assess binding poses .

- Statistical Approach : Apply ANOVA to compare IC values across multiple trials, ensuring p < 0.05 for significance.

Q. How do solvent polarity and flow rates influence (Indolin-3-yl)methanol’s performance in electrochemical applications?

- Methodology : Adapt hydrodynamic modeling from direct methanol fuel cell studies. Use COMSOL Multiphysics to simulate electrolyte flow (0.1–1.0 mL/min) in microporous channels and measure methanol crossover rates via gas chromatography .

- Optimization : Balance porosity (ε = 0.4–0.8) and flow velocity to minimize pressure drop (<10 kPa) while maximizing diffusion resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.